4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline is a compound that features a quinoline core with a vinyl group substituted at the 4-position and a 3,4,5-trimethoxyphenyl group attached to the vinyl moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another approach involves the use of α,β-unsaturated aldehydes as starting materials. These aldehydes undergo a series of reactions, including condensation and cyclization, to form the quinoline core . The reaction conditions typically involve the use of catalytic systems and can be optimized for higher yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the vinyl group or the quinoline core.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core or the trimethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: The compound’s potential anti-cancer, anti-fungal, and anti-bacterial properties make it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit tubulin polymerization by binding to the colchicine binding site on the tubulin heterodimer . This inhibition disrupts the formation of microtubules, which are essential for cell division and proliferation. Additionally, the compound may interact with other proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline can be compared with other similar compounds, such as:
Combretastatin A-4 (CA-4): Both compounds inhibit tubulin polymerization, but this compound has a quinoline core, which may confer different biological properties.
Podophyllotoxin: This compound also targets tubulin but has a different structure and mechanism of action.
Trimetrexate and Trimethoprim: These compounds contain the trimethoxyphenyl group and are used as inhibitors of dihydrofolate reductase (DHFR), highlighting the versatility of the trimethoxyphenyl moiety.
Properties
CAS No. |
2859-98-5 |
---|---|
Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C20H19NO3/c1-22-18-12-14(13-19(23-2)20(18)24-3)8-9-15-10-11-21-17-7-5-4-6-16(15)17/h4-13H,1-3H3/b9-8+ |
InChI Key |
PAZAXHPAPRUCGE-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=NC3=CC=CC=C23 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.